N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPO-1 and is known for its ability to selectively block the rapid delayed rectifier potassium current (IKr) in the heart.
Mechanism of Action
DPO-1 selectively blocks the rapid delayed rectifier potassium current (N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide) by binding to the pore-forming subunit of the N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide channel. This binding prevents the flow of potassium ions through the channel, which prolongs the action potential duration and refractory period.
Biochemical and Physiological Effects:
DPO-1 has been shown to have a number of biochemical and physiological effects. It has been shown to prolong the action potential duration and refractory period, which can be beneficial in the treatment of certain types of arrhythmias. It has also been shown to reduce the incidence of ventricular fibrillation and sudden cardiac death in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPO-1 in lab experiments is its selectivity for the rapid delayed rectifier potassium current (N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide). This selectivity allows researchers to study the effects of blocking N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide on cardiac function without affecting other ion channels. However, one of the limitations of using DPO-1 is its potential toxicity. DPO-1 has been shown to have toxic effects on other ion channels, such as the hERG channel, which is responsible for repolarization of the cardiac action potential in other tissues.
Future Directions
There are a number of future directions for research on DPO-1. One area of research is the development of more selective N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide blockers that do not have toxic effects on other ion channels. Another area of research is the use of DPO-1 in combination with other drugs for the treatment of cardiac arrhythmias. Additionally, there is potential for the use of DPO-1 in the treatment of other diseases, such as cancer and neurological disorders, due to its ability to block potassium channels.
Synthesis Methods
The synthesis of DPO-1 involves the reaction of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl chloride with 3,4-dimethylaniline in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain DPO-1 in its pure form.
Scientific Research Applications
DPO-1 has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias. It has been shown to selectively block the rapid delayed rectifier potassium current (N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide) in the heart, which is responsible for repolarization of the cardiac action potential. By blocking N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide, DPO-1 prolongs the action potential duration and refractory period, which can be beneficial in the treatment of certain types of arrhythmias.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-6-15(10-13(12)2)20-16(23)7-8-17-21-18(22-24-17)14-4-3-9-19-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQMBZUDVTHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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